molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5

Tetrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B1296475
CAS No.: 7477-12-5
M. Wt: 164.12 g/mol
InChI Key: SWQRDIZBVKQGKB-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring with a carboxylic acid functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sodium azide and carbon dioxide under high pressure and temperature to form the tetrazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Tetrazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

    Tetrazolo[1,5-a]pyridine-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.

    Tetrazolo[1,5-a]quinoline: Features a quinoline ring instead of a pyridine ring.

    Imidazo[4,5-b]pyridine: Contains an imidazole ring fused to a pyridine ring

Uniqueness: Tetrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological activity. The presence of both tetrazole and pyridine rings provides a versatile scaffold for the development of novel compounds with diverse applications .

Biological Activity

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C6H4N4O2C_6H_4N_4O_2 and features a unique arrangement of nitrogen atoms within the tetrazole ring, along with a carboxylic acid group. This structural configuration contributes to its reactivity and biological activity, making it a valuable scaffold for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylate groups found in natural substrates, allowing it to bind effectively to active sites on enzymes. Additionally, the pyridine component can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that derivatives of this compound displayed potent antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one study reported that specific derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating promising anticancer activity .

Table 1: Anticancer Activity of Tetrazolo[1,5-a]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AA54920Apoptosis induction
Compound BHCT-11615Cell cycle arrest
Compound CMDA-MB-23125Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various tetrazolo derivatives against resistant strains of bacteria. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) significantly lower than standard antibiotics used for comparison.
  • Anticancer Evaluation : In a comparative study involving multiple derivatives of tetrazolo compounds, it was found that modifications to the carboxylic acid group enhanced cytotoxicity against lung cancer cells while maintaining low toxicity towards normal cells. This suggests a structure-activity relationship that could guide future drug design efforts aimed at maximizing therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name

tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQRDIZBVKQGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323702
Record name tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-12-5
Record name 7477-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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